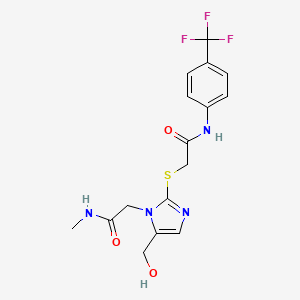

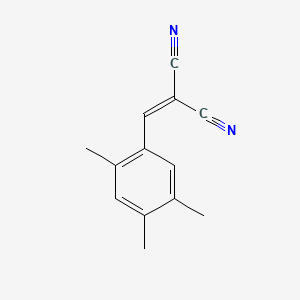

N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study discusses a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Scientific Research Applications

Theoretical Investigation of Antimalarial Sulfonamides as COVID-19 Drugs

- Research by Fahim & Ismael (2021) explored N-(phenylsulfonyl)acetamide derivatives for their potential antimalarial activity and evaluated them as potential COVID-19 drugs. This study signifies the versatility of N-benzyl-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide derivatives in medicinal chemistry.

Chemosensor for Monitoring Zn2+ Concentrations

- Park et al. (2015) developed a chemosensor, including quinoline as a fluorophore, capable of monitoring Zn2+ concentrations in living cells and aqueous solution. This sensor's effectiveness in detecting Zn2+ showcases the utility of this compound derivatives in environmental and biological applications. (Park et al., 2015)

Positive Inotropic Activity of Derivatives

- Zhang et al. (2008) synthesized and evaluated the positive inotropic activity of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives. These derivatives were found to be potent in increasing stroke volume in isolated rabbit heart preparations, suggesting their potential in cardiovascular research. (Zhang et al., 2008)

Luminescent Properties of Aryl Amide Type Ligands

- Wu et al. (2006) studied the synthesis, characterization, and luminescent properties of aryl amide type ligands and their lanthanide complexes. The research found that Eu(III) complexes with these ligands exhibit bright red fluorescence in solid state, indicating their potential use in luminescence-based applications. (Wu et al., 2006)

Spatial Orientations of Amide Derivatives on Anion Coordination

- Kalita & Baruah (2010) explored the structural aspects of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, demonstrating its versatility in forming different structures like channel-like arrangements or concave shapes depending on the conditions. This research emphasizes the compound's adaptability in molecular design. (Kalita & Baruah, 2010)

Synthesis of Novel α-(Acyloxy)-α-(quinolin-4-yl)acetamides

- Taran et al. (2014) reported the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a three-component reaction, providing new avenues for creating diverse compounds with potential biological activity. (Taran et al., 2014)

Synthesis and Evaluation of Anticonvulsant Activity

- El Kayal et al. (2022) synthesized and evaluated the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide derivatives. This study adds to the understanding of the compound's potential in neuropharmacology. (El Kayal et al., 2022)

Properties

IUPAC Name |

N-benzyl-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21(23-15-17-7-2-1-3-8-17)16-27-19-10-6-9-18-11-12-20(24-22(18)19)25-13-4-5-14-25/h1-3,6-12H,4-5,13-16H2,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDKTVVPPDFEDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2415868.png)

![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)

![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2415874.png)

![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)

![Methyl 2-{[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]sulfanyl}propanoate](/img/structure/B2415882.png)

![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2415885.png)

![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)

![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)